molecular formula C21H27N3 B1200528 9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole

9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole

Cat. No.: B1200528
M. Wt: 321.5 g/mol
InChI Key: GUDVQJXODNJRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[3-(3,5-dimethyl-1-piperazinyl)propyl]carbazole is a member of carbazoles.

Scientific Research Applications

Neurochemical Interactions and Behavioral Effects

  • 9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole, also known as rimcazole, is primarily recognized for its sigma receptor antagonist properties and moderate affinity for the dopamine transporter. It has been found to depress locomotor activity in mice and antagonize stimulant effects produced by cocaine, indicating its potential use in exploring neurochemical mechanisms and cocaine's psychostimulant actions (Husbands et al., 1999).

Anticancer Properties and Biological Activity

  • Carbazole derivatives, including this compound, have shown significant inhibitory action in various in vitro peroxidative systems, suggesting potential applications in cancer research and treatment (Malvy et al., 1980).
  • Additionally, research has demonstrated the antimicrobial activities of carbazole derivatives, with synthesized compounds being evaluated as agents against certain microbial strains (Salih et al., 2016).

Pharmacological and Antioxidant Applications

  • The compound has been involved in the synthesis of novel berberine analogs, which were evaluated for their antioxidant activity and cancer cell inhibitory potential, suggesting its role in the development of new pharmacological agents (Mistry et al., 2016).
  • In the context of drug design and medicinal chemistry, carbazole derivatives including this compound have been synthesized and tested for various biological activities, such as antibacterial, antifungal, and anticancer effects (Sharma et al., 2014).

Potential in Treating HIV and Other Viral Diseases

  • Some carbazole derivatives have shown promise as anti-HIV agents, suggesting potential applications in the treatment of HIV and other viral infections (Saturnino et al., 2018).

Applications in Organic Chemistry and Material Science

  • Carbazole derivatives, including this compound, have been utilized in the synthesis of various organic compounds with potential applications in material science and organic electronics (Wenjian et al., 2000).

Properties

Molecular Formula

C21H27N3

Molecular Weight

321.5 g/mol

IUPAC Name

9-[3-(3,5-dimethylpiperazin-1-yl)propyl]carbazole

InChI

InChI=1S/C21H27N3/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3

InChI Key

GUDVQJXODNJRIJ-UHFFFAOYSA-N

SMILES

CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42

Canonical SMILES

CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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